molecular formula C18H12N2O5 B11088544 1h-Isoindole-1,3(2h)-dione, 5,5'-oxybis[2-methyl- CAS No. 27507-54-6

1h-Isoindole-1,3(2h)-dione, 5,5'-oxybis[2-methyl-

Cat. No.: B11088544
CAS No.: 27507-54-6
M. Wt: 336.3 g/mol
InChI Key: QJAIYFPUROVPKE-UHFFFAOYSA-N
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Description

1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] is a compound of significant interest in organic chemistry due to its unique structure and properties. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and applications in various fields such as material science, pharmaceuticals, and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under catalytic conditions. For instance, a gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction can be used to form the isoindole structure . Another method involves the use of rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Properties

CAS No.

27507-54-6

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)oxyisoindole-1,3-dione

InChI

InChI=1S/C18H12N2O5/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3

InChI Key

QJAIYFPUROVPKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C

Origin of Product

United States

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